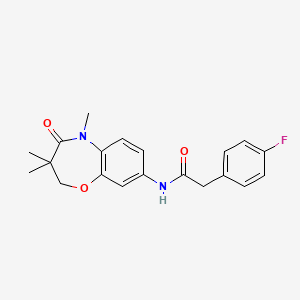![molecular formula C10H10N2O3S2 B2903841 Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 459846-02-7](/img/structure/B2903841.png)
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound featuring a thiophene ring and an oxadiazole ring. This structure suggests a blend of heterocyclic chemistry and sulfur-containing organic chemistry, making it of interest in various research fields.
作用机制
Target of Action
Similar compounds have been known to inhibit human nitric oxide synthases .
Mode of Action
It’s worth noting that the inhibition of nitric oxide synthases can lead to a decrease in the production of nitric oxide, a molecule involved in various physiological processes .
Biochemical Pathways
The inhibition of nitric oxide synthases can impact several biochemical pathways, given the role of nitric oxide in vasodilation, immune response, and neurotransmission .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves the cyclization of appropriate thiophene and oxadiazole precursors. A typical procedure might include the use of a thiophene carboxylic acid derivative, which is reacted with hydrazine hydrate to form the corresponding hydrazide. This is then cyclized with carbon disulfide and an appropriate alkylating agent under controlled conditions to yield the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the process would be scaled up, utilizing high-efficiency reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors could be employed for better control over reaction parameters, and purification might involve crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various reactions, such as:
Oxidation: : Introducing oxidizing agents like potassium permanganate can oxidize the sulfur atom.
Reduction: : Reducing agents like sodium borohydride could reduce the oxadiazole ring.
Substitution: : Halogenation or nucleophilic substitution on the thiophene ring is also feasible.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as N-bromosuccinimide for substitutions. Conditions would vary based on the desired reaction but typically involve standard organic synthesis techniques such as reflux, inert atmosphere, and appropriate solvents.
Major Products Formed
The oxidation of the sulfur atom leads to sulfoxides or sulfones, while reduction of the oxadiazole ring could result in simpler, more reduced heterocycles. Substitution reactions on the thiophene ring could yield a variety of halo derivatives or other substituted thiophenes.
科学研究应用
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has broad scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in heterocyclic chemistry.
Biology: : Studied for its potential bioactivity, possibly as an antimicrobial or anticancer agent.
Medicine: : Explored for pharmaceutical applications, particularly in the design of new drugs targeting specific biochemical pathways.
Industry: : Applied in the development of novel materials with specific electronic or optical properties due to its heterocyclic nature.
相似化合物的比较
Similar Compounds
Ethyl 2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Ethyl 2-{[5-(furfur-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Ethyl 2-{[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Uniqueness
Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly interesting in the context of organic electronics and materials science. Its combination of sulfur and oxygen heterocycles also opens up unique pathways in biological interactions, setting it apart from other similar compounds with different heterocycles.
属性
IUPAC Name |
ethyl 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-2-14-8(13)6-17-10-12-11-9(15-10)7-4-3-5-16-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETFIBQYZRCTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)

![N-(4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2903767.png)
![4-[4-(Methylsulfanyl)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903769.png)


![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2903776.png)

![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2903779.png)


